BENGHE Foundational & Exploratory

Check Availability & Pricing

Early-Phase Clinical Trial Results of Risvutatug
Rezetecan: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AD-227

Cat. No.: B1192124

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risvutatug rezetecan (formerly HS-20093 or GSK'227) is an investigational antibody-drug
conjugate (ADC) that has demonstrated promising anti-tumor activity in early-phase clinical
trials. This technical guide provides a comprehensive overview of the available data from the
ARTEMIS-001 trial, focusing on the core requirements of data presentation, experimental
protocols, and visualization of relevant biological pathways. Risvutatug rezetecan is a B7-H3-
targeted ADC composed of a fully human anti-B7-H3 monoclonal antibody linked to a
topoisomerase inhibitor payload.[1][2][3] This design allows for the targeted delivery of a
cytotoxic agent to tumor cells overexpressing the B7-H3 protein.

Mechanism of Action and Signaling Pathways

Risvutatug rezetecan's mechanism of action is centered on its ability to target the B7-H3
protein, a transmembrane protein overexpressed in a variety of solid tumors with limited
expression in normal tissues.[3] Upon binding to B7-H3 on the tumor cell surface, the ADC is
internalized, leading to the release of the topoisomerase inhibitor payload. This payload then
exerts its cytotoxic effect by interfering with DNA replication and ultimately inducing cancer cell
death.

B7-H3 is known to be involved in both immunologic and non-immunologic functions that
promote tumor progression.[4][5] Its non-immunologic roles include promoting cancer cell
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proliferation, migration, invasion, and resistance to chemotherapy.[6][7] B7-H3 has been shown
to modulate several downstream signaling pathways, including the JAK2/STAT3, PI3K/AKT,
and ERK pathways, which are critical for tumor cell survival and growth.[1][5][6]
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B7-H3's role in promoting tumor progression.
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Early-Phase Clinical Trial: ARTEMIS-001

The primary source of early-phase clinical data for risvutatug rezetecan is the ARTEMIS-001
trial (NCT05276609).[2][8] This ongoing, first-in-human, open-label, multicenter study is
evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of
risvutatug rezetecan in patients with locally advanced or metastatic solid tumors who have
progressed on or are intolerant to standard therapies.[2][3][8]

Experimental Protocol

The ARTEMIS-001 study consists of two main parts: a dose-escalation phase (Part l1a) and a
dose-expansion phase (Part 1b).[2]

Patient Eligibility Criteria (Key Inclusion Criteria):

Age = 18 years.[8]

 Histologically or cytologically confirmed locally advanced or metastatic solid tumors.[8]
e Progression on or intolerance to available standard therapies.[8]

o At least one extracranial lesion measurable by RECIST 1.1 criteria.[8]

o ECOG performance status of O or 1.[8]

 Life expectancy of at least 12 weeks.[8]

o For the dose-expansion cohort in extensive-stage small-cell lung cancer (ES-SCLC),
patients must have received prior platinum-based chemotherapy with or without
immunotherapy (maximum of 3 prior lines of therapy).[8]

» Patients were unselected for B7-H3 expression.[8]
o Treated and stable brain metastases were permitted.[8]

Dose Escalation and Expansion:
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o Part la (Dose Escalation): This phase utilized an accelerated titration design followed by an
i3+3 design to determine the maximum tolerated dose (MTD) or maximum administered
dose (MAD).[2][3] Doses ranged from 1.0 to 16.0 mg/kg administered intravenously every 3
weeks.[3][9]

o Part Ib (Dose Expansion): Following the identification of the MTD or MAD, this phase was
initiated to further evaluate the safety and efficacy of risvutatug rezetecan in specific tumor
types, including non-small cell lung cancer (NSCLC) and ES-SCLC.[2]
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A simplified workflow of the ARTEMIS-001 trial.

Clinical Trial Results
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Preliminary data from the ARTEMIS-001 trial, particularly in patients with ES-SCLC, have been
presented and have led to regulatory designations such as Orphan Drug Designation from the
FDA.[10][11]

Efficacy in Extensive-Stage Small-Cell Lung Cancer (ES-
SCLC)

The following tables summarize the key efficacy data for risvutatug rezetecan in patients with
ES-SCLC from the ARTEMIS-001 trial.[10]

Table 1: Overall Response and Disease Control Rates in ES-SCLC

. Overall Response Disease Control
Number of Patients
Dose Level ) Rate (ORR) (95% Rate (DCR) (95%
n
Cl) Cl)
8.0 mg/kg 31 61.3% (42.2%-78.2%)  80.6% (62.5%-92.5%)
10.0 mg/kg 22 50.0% (28.2%-71.8%)  95.5% (77.2%-99.9%)

Table 2: Duration of Response and Progression-Free Survival in ES-SCLC

Median Duration of Median Progression-Free
Dose Level .

Response (DOR) (95% Cl) Survival (PFS) (95% CI)
8.0 mg/kg 6.4 months (4.2-12.7) 5.9 months (4.4-8.5)
10.0 mg/kg 8.9 months (2.7-not applicable) 7.3 months (3.4-11.0)

Notably, responses were observed regardless of B7-H3 expression levels.[10]

Safety and Tolerability

The safety profile of risvutatug rezetecan was deemed acceptable in the early-phase trial.[3]
The most common treatment-related adverse events (TRAES) are summarized below.

Table 3: Common Grade =3 Treatment-Related Adverse Events (TRAES) (=10% of patients
across 8.0 mg/kg and 10.0 mg/kg doses)
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Adverse Event Frequency
Decreased neutrophil count 39.3%
Decreased white blood cell count 33.9%
Decreased lymphocyte count 25.0%
Decreased platelet count 17.9%
Anemia 16.1%

The most common any-grade TRAESs reported in at least 20% of patients across both dose
levels included anemia, decreased white blood cell count, decreased neutrophil count,
decreased platelet count, nausea, pyrexia, decreased appetite, increased alanine
aminotransferase, increased aspartate aminotransferase, asthenia, vomiting, decreased
lymphocyte count, hypoalbuminemia, decreased weight, and hyponatremia.[10] No cases of
interstitial lung disease were reported.[3]

Conclusion

The early-phase clinical trial results for risvutatug rezetecan, primarily from the ARTEMIS-001
study, demonstrate promising anti-tumor activity, particularly in heavily pretreated patients with
ES-SCLC. The observed efficacy, coupled with a manageable safety profile, supports the
continued development of this B7-H3-targeted ADC. A global Phase lll trial in relapsed ES-
SCLC was initiated in August 2025, which will be crucial in further defining the clinical benefit of
risvutatug rezetecan.[2] The data presented in this guide provide a foundational understanding
for researchers and drug development professionals interested in this novel therapeutic agent.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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